molecular formula C10H5BrN2S B7937630 3-(4-Bromothiazol-2-yl)benzonitrile

3-(4-Bromothiazol-2-yl)benzonitrile

Cat. No.: B7937630
M. Wt: 265.13 g/mol
InChI Key: NHIWAVPFOCXAOW-UHFFFAOYSA-N
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Description

3-(4-Bromothiazol-2-yl)benzonitrile is a chemical compound characterized by a bromine atom attached to the fourth position of a thiazole ring, which is further connected to a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromothiazol-2-yl)benzonitrile typically involves the bromination of thiazole derivatives followed by a subsequent reaction with benzonitrile. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable catalyst under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromothiazol-2-yl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the bromine or cyano positions are possible, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: A variety of derivatives with different substituents at the bromine or cyano positions.

Scientific Research Applications

3-(4-Bromothiazol-2-yl)benzonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Bromothiazol-2-yl)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 3-(4-Bromothiazol-2-yl)-N,N-dimethylaniline

  • 1-(4-Bromothiazol-2-yl)ethanone

  • 4-(4-Bromothiazol-2-yl)morpholine

Uniqueness: 3-(4-Bromothiazol-2-yl)benzonitrile is unique due to its specific structural features, such as the presence of both bromine and cyano groups

Properties

IUPAC Name

3-(4-bromo-1,3-thiazol-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2S/c11-9-6-14-10(13-9)8-3-1-2-7(4-8)5-12/h1-4,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIWAVPFOCXAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=CS2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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